5-(2-Hydroxyethylthio)thiazol-2-amine
Description
5-(2-Hydroxyethylthio)thiazol-2-amine is a thiazole derivative featuring a hydroxyethylthio (-SCH2CH2OH) substituent at the 5-position of the thiazole ring and an amine group at the 2-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
Molecular Formula |
C5H8N2OS2 |
|---|---|
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C5H8N2OS2/c6-5-7-3-4(10-5)9-2-1-8/h3,8H,1-2H2,(H2,6,7) |
InChI Key |
GDCGKVFTPXRFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)SCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent-Specific Comparisons
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., hydroxyethylthio) enhance water solubility compared to hydrophobic groups like methyl or aryl. For instance, 5-(methylthio)thiazol-2-amine () is less polar, whereas the hydroxyethylthio group may improve solubility in polar solvents.
- Melting Points : Substituents influence thermal stability. Benzimidazole-substituted derivatives exhibit high melting points (>250°C) due to hydrogen bonding , while pyridinyl analogs () have moderate m.p. ranges.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., 5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine, ) enhance bioactivity by increasing electrophilicity .
- Hydrogen-Bond Donors: Hydroxyethylthio’s -OH group may mimic natural substrates, improving affinity for enzymatic targets.
- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce activity by hindering receptor access .
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